molecular formula C18H14N2O6 B11514614 dimethyl 5-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxylate

dimethyl 5-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxylate

Cat. No.: B11514614
M. Wt: 354.3 g/mol
InChI Key: ZLGUMVNUDPLVDS-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXYLATE typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of benzene with methylating agents such as iodomethane in the presence of a catalyst . The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3-DIMETHYL 5-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL 5-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXYLATE is unique due to its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

dimethyl 5-(4-amino-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H14N2O6/c1-25-17(23)9-6-10(18(24)26-2)8-11(7-9)20-15(21)12-4-3-5-13(19)14(12)16(20)22/h3-8H,19H2,1-2H3

InChI Key

ZLGUMVNUDPLVDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N)C(=O)OC

Origin of Product

United States

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